2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure combining phenoxy, benzo[d]thiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 6-(methylthio)benzo[d]thiazole: This involves the cyclization of appropriate precursors, such as 2-aminothiophenol and methyl isothiocyanate.
Coupling Reaction: The final step involves coupling 2,4-dichlorophenoxyacetic acid with 6-(methylthio)benzo[d]thiazole using a coupling agent like carbodiimide in the presence of a base to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
This compound may exhibit biological activity, such as antimicrobial or antifungal properties, due to the presence of the benzo[d]thiazole moiety, which is known for its bioactive properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, possibly serving as a lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or dyes.
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit essential enzymes or disrupt cell membrane integrity. The molecular targets could include enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide.
6-(methylthio)benzo[d]thiazole: Known for its bioactive properties.
2-(2,4-dichlorophenoxy)acetic acid derivatives: Various derivatives are used in agriculture and pharmaceuticals.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide apart is its combined structural features, which may confer unique biological activities and chemical reactivity
This compound’s versatility and potential make it a valuable subject for further research and development across multiple scientific disciplines.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S2/c1-23-10-3-4-12-14(7-10)24-16(19-12)20-15(21)8-22-13-5-2-9(17)6-11(13)18/h2-7H,8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBRRFXQYCJGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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